molecular formula C16H14FN3O2S B269125 N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide

カタログ番号 B269125
分子量: 331.4 g/mol
InChIキー: OTCQQFKWLIMVRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

作用機序

N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide binds to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This results in the release of cytochrome c from the mitochondria, leading to caspase activation and ultimately apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin.

実験室実験の利点と制限

N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide has the advantage of being a small molecule inhibitor that can be easily synthesized and used in a variety of in vitro and in vivo experiments. However, this compound has limitations in its specificity, as it only targets a subset of anti-apoptotic proteins. In addition, this compound has been shown to have limited efficacy in some cancer types, such as breast cancer.

将来の方向性

Future research on N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide could focus on the development of more specific inhibitors that target a wider range of anti-apoptotic proteins. In addition, research could focus on the use of this compound in combination with other chemotherapeutic agents to improve its efficacy in treating cancer. Finally, this compound could be further studied for its potential use in other disease states, such as neurodegenerative disorders.

合成法

N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide can be synthesized through a multi-step process starting with 4-fluorobenzoic acid and 3-nitroaniline. The final step involves the reaction of N-(3-aminophenyl)carbamothioic acid with 4-fluorobenzoyl chloride in the presence of triethylamine to yield this compound.

科学的研究の応用

N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide has been extensively studied in cancer research due to its ability to selectively target anti-apoptotic proteins in cancer cells. In vitro studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.

特性

分子式

C16H14FN3O2S

分子量

331.4 g/mol

IUPAC名

N-[(3-acetamidophenyl)carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C16H14FN3O2S/c1-10(21)18-13-3-2-4-14(9-13)19-16(23)20-15(22)11-5-7-12(17)8-6-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

InChIキー

OTCQQFKWLIMVRV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F

正規SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。